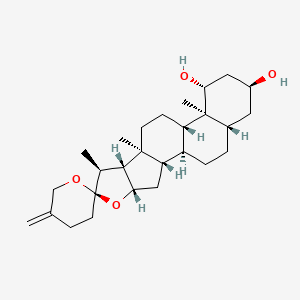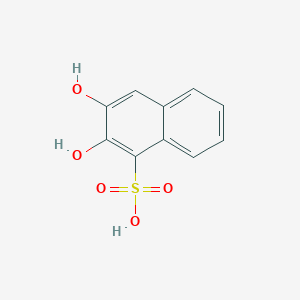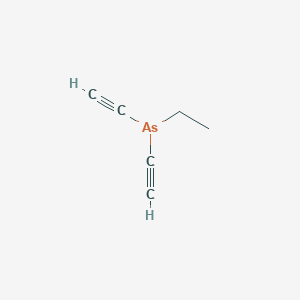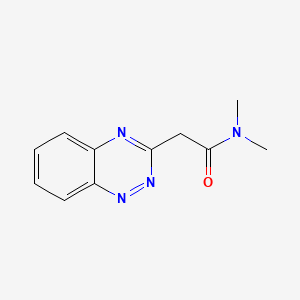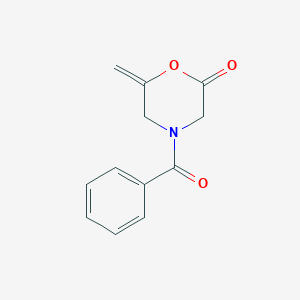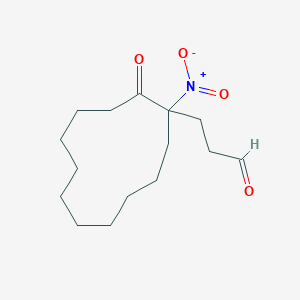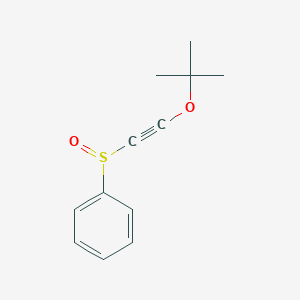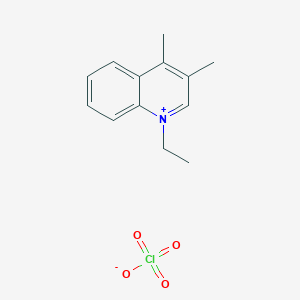
1-Ethyl-3,4-dimethylquinolin-1-ium perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-3,4-dimethylquinolin-1-ium perchlorate is a quaternary ammonium compound derived from quinoline. Quinoline is a nitrogen-based heterocyclic aromatic compound known for its wide range of applications in medicinal and industrial chemistry. The perchlorate anion is often used in the formation of salts due to its stability and solubility properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-3,4-dimethylquinolin-1-ium perchlorate typically involves the quaternization of 3,4-dimethylquinoline with ethyl iodide, followed by the addition of perchloric acid to form the perchlorate salt. The reaction is usually carried out under reflux conditions in an appropriate solvent such as acetonitrile or ethanol. The reaction can be summarized as follows:
Quaternization: 3,4-dimethylquinoline + ethyl iodide → 1-Ethyl-3,4-dimethylquinolin-1-ium iodide
Salt Formation: 1-Ethyl-3,4-dimethylquinolin-1-ium iodide + perchloric acid → this compound + hydrogen iodide
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-3,4-dimethylquinolin-1-ium perchlorate can undergo various chemical reactions, including:
Nucleophilic Substitution: The quaternary ammonium group can be displaced by nucleophiles such as hydroxide or amines.
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or primary amines in polar solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Substituted quinoline derivatives.
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Scientific Research Applications
1-Ethyl-3,4-dimethylquinolin-1-ium perchlorate has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Ethyl-3,4-dimethylquinolin-1-ium perchlorate involves its interaction with biological molecules. The quaternary ammonium group can interact with negatively charged sites on proteins and nucleic acids, potentially disrupting their function. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-3,4-dimethylquinolin-1-ium perchlorate
- 1-Ethyl-2,4-dimethylquinolin-1-ium perchlorate
- 1-Ethyl-3,5-dimethylquinolin-1-ium perchlorate
Uniqueness
1-Ethyl-3,4-dimethylquinolin-1-ium perchlorate is unique due to its specific substitution pattern on the quinoline ring, which can influence its chemical reactivity and biological activity. The presence of both ethyl and methyl groups at specific positions can enhance its solubility and stability compared to other similar compounds.
Properties
CAS No. |
82815-11-0 |
|---|---|
Molecular Formula |
C13H16ClNO4 |
Molecular Weight |
285.72 g/mol |
IUPAC Name |
1-ethyl-3,4-dimethylquinolin-1-ium;perchlorate |
InChI |
InChI=1S/C13H16N.ClHO4/c1-4-14-9-10(2)11(3)12-7-5-6-8-13(12)14;2-1(3,4)5/h5-9H,4H2,1-3H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
CIDGVZBSRPKMLS-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+]1=CC(=C(C2=CC=CC=C21)C)C.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


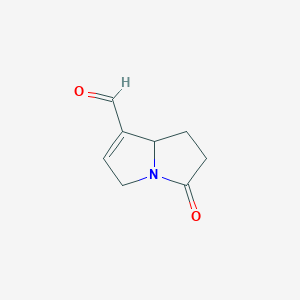
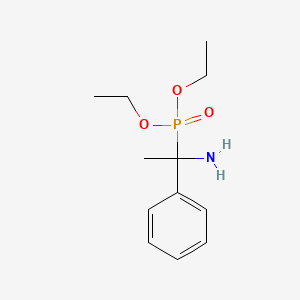

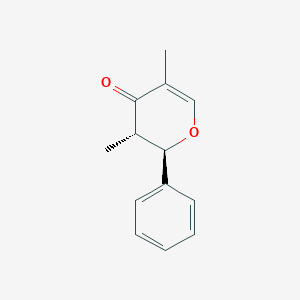
![Methyl {3-chloro-4-[(4-methylphenyl)sulfanyl]phenyl}carbamate](/img/structure/B14415597.png)
